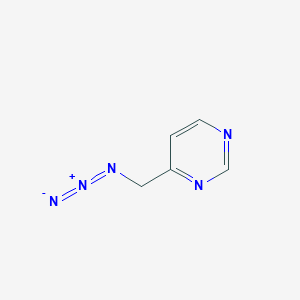
4-(Azidomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)pyrimidine is an organic compound with the molecular formula C5H5N5 It features a pyrimidine ring substituted with an azidomethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)pyrimidine typically involves the reaction of 4-(chloromethyl)pyrimidine with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) under reflux conditions. The general reaction scheme is as follows:
4-(Chloromethyl)pyrimidine+NaN3→this compound+NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azidomethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition: Alkynes or alkenes, typically under copper(I) catalysis.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4.
Major Products:
Substitution: Corresponding amines or thioethers.
Cycloaddition: Triazoles.
Reduction: Aminomethylpyrimidine.
Applications De Recherche Scientifique
4-(Azidomethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug discovery, particularly as a precursor to bioactive molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)pyrimidine largely depends on the specific application. In click chemistry, for example, the azido group undergoes a cycloaddition reaction with an alkyne to form a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyrimidine: Precursor in the synthesis of 4-(Azidomethyl)pyrimidine.
4-(Bromomethyl)pyrimidine: Another halomethyl derivative with similar reactivity.
4-(Aminomethyl)pyrimidine: Product of the reduction of this compound.
Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in bioconjugation and materials science.
Propriétés
Formule moléculaire |
C5H5N5 |
|---|---|
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
4-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-3-5-1-2-7-4-8-5/h1-2,4H,3H2 |
Clé InChI |
INYBRSQBVCWPGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)

![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)


amine hydrochloride](/img/structure/B13534670.png)






![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
